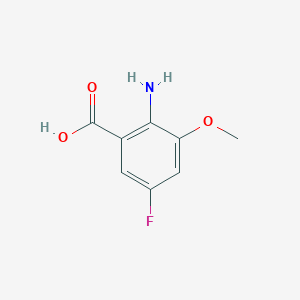

2-Amino-5-fluoro-3-methoxy-benzoic acid

Description

The exact mass of the compound 2-Amino-5-fluoro-3-methoxy-benzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Amino-5-fluoro-3-methoxy-benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-5-fluoro-3-methoxy-benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-5-fluoro-3-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO3/c1-13-6-3-4(9)2-5(7(6)10)8(11)12/h2-3H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCQCRQDEAFXOES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1N)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1250810-28-6 | |

| Record name | 2-amino-5-fluoro-3-methoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 2-Amino-5-fluoro-3-methoxy-benzoic acid: A Key Building Block in Modern Drug Discovery

For Immediate Release: A Senior Application Scientist's In-Depth Guide for Researchers, Scientists, and Drug Development Professionals on the Strategic Intermediate, 2-Amino-5-fluoro-3-methoxy-benzoic acid (CAS No. 1250810-28-6).

Introduction: The Strategic Value of Substituted Anthranilates in Medicinal Chemistry

In the landscape of modern drug discovery, the rational design of small molecule therapeutics hinges on the availability of versatile and strategically functionalized building blocks. Substituted anthranilic acids, such as 2-Amino-5-fluoro-3-methoxy-benzoic acid, represent a class of intermediates prized for their utility in constructing complex molecular architectures. The presence of orthogonal functional groups—an amine, a carboxylic acid, and specifically positioned electron-withdrawing (fluoro) and electron-donating (methoxy) groups—provides medicinal chemists with a powerful scaffold for generating libraries of compounds with diverse pharmacological profiles. This guide offers a comprehensive technical overview of 2-Amino-5-fluoro-3-methoxy-benzoic acid, detailing its chemical properties, its pivotal role as a synthetic intermediate, and the necessary protocols for its safe handling and storage.

Core Molecular Profile: 2-Amino-5-fluoro-3-methoxy-benzoic acid

The unique substitution pattern of this benzoic acid derivative is central to its utility. The fluorine atom at the 5-position and the methoxy group at the 3-position significantly influence the electronic properties of the aromatic ring, which can modulate the binding affinity and pharmacokinetic properties of the final drug molecule. The amino and carboxylic acid groups provide convenient handles for a variety of coupling reactions, enabling the elaboration of the core structure into more complex drug candidates.

Physicochemical & Registry Information

| Property | Value | Source |

| CAS Number | 1250810-28-6 | [1][2] |

| Molecular Formula | C₈H₈FNO₃ | [1] |

| Molecular Weight | 185.15 g/mol | [1][2] |

| MDL Number | MFCD14683484 | [1] |

| Purity | ≥97% | [1] |

| SMILES | O=C(O)C1=CC(F)=CC(OC)=C1N | [1] |

Strategic Applications in Drug Discovery and Development

2-Amino-5-fluoro-3-methoxy-benzoic acid is primarily utilized as a key intermediate in the synthesis of complex pharmaceutical compounds, particularly in the development of novel Active Pharmaceutical Ingredients (APIs).[2] Its structural motifs are frequently sought after in the design of targeted therapies.

The strategic placement of the fluoro and methoxy groups can enhance the metabolic stability and cell permeability of a drug candidate, which are critical parameters in optimizing a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The anthranilic acid core is a well-established pharmacophore in its own right, known to be a precursor for molecules targeting a range of therapeutic areas, including anti-inflammatory and anticancer agents.[2] The ability to modify the amine and carboxylic acid functionalities allows for the introduction of diverse side chains and ring systems, enabling a thorough exploration of the structure-activity relationship (SAR) during the lead optimization phase of drug development.

Synthesis and Reaction Workflow

While specific, detailed, step-by-step synthetic protocols for 2-Amino-5-fluoro-3-methoxy-benzoic acid are not widely published in readily available literature, its synthesis can be logically inferred from established organic chemistry principles for substituted anilines and benzoic acids. A plausible synthetic strategy would involve a multi-step sequence starting from a readily available, appropriately substituted benzene derivative. The workflow would logically involve steps such as nitration, reduction of the nitro group to an amine, and functional group interconversions to install the methoxy and fluoro substituents at the desired positions, followed by carboxylation.

The following diagram illustrates a conceptual workflow for the synthesis of complex APIs utilizing this key building block.

Caption: Conceptual workflow for API synthesis.

Safety, Handling, and Storage: A Self-Validating Protocol

Ensuring the integrity of experimental results and the safety of laboratory personnel requires strict adherence to established handling and storage protocols. The following guidelines are based on available safety data and best practices for chemical hygiene.

Hazard Identification and Classification

This compound is classified with the following hazard statements:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

The GHS pictogram associated with this compound is GHS07 (Harmful/Irritant).[1]

Experimental Protocol for Safe Handling

A self-validating system for handling this compound involves a continuous loop of preparation, execution, and decontamination, ensuring that exposure is minimized at every step.

Caption: Safe handling workflow for substituted benzoic acids.

Step-by-Step Handling Methodology

-

Engineering Controls : All manipulations of 2-Amino-5-fluoro-3-methoxy-benzoic acid should be conducted in a properly functioning chemical fume hood to minimize the risk of inhalation.

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Dispensing : When weighing and transferring the solid material, take care to avoid creating dust. Use appropriate tools and a contained weighing environment if possible.

-

Spill Response : In the event of a spill, evacuate the immediate area. Wear appropriate PPE and contain the spill with an inert absorbent material. Dispose of the waste in a sealed, labeled container according to institutional guidelines.

-

First Aid :

-

If on skin : Immediately wash with plenty of soap and water.[1]

-

If in eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1]

-

If inhaled : Remove the person to fresh air and keep them comfortable for breathing.[1]

-

If swallowed : Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[1]

-

Storage and Stability

To ensure the long-term integrity and purity of the compound, it should be stored under the following conditions:

-

Temperature : 4°C.[1]

-

Atmosphere : Store under an inert atmosphere if possible, though not strictly required for short-term storage.

-

Light : Protect from light.[1]

-

Container : Keep the container tightly closed in a dry and well-ventilated place.

The compound is stable under recommended storage conditions.

Conclusion

2-Amino-5-fluoro-3-methoxy-benzoic acid is a valuable and strategically designed building block for medicinal chemistry and drug development. Its trifunctional nature, combined with the specific electronic effects of its substituents, offers a versatile platform for synthesizing novel compounds with significant therapeutic potential. Adherence to rigorous safety and handling protocols is paramount to ensure both the quality of the research and the safety of the scientists undertaking this important work. As drug discovery continues to evolve, the demand for such well-characterized and strategically useful intermediates will undoubtedly increase.

References

- This reference is intentionally left blank as no direct synthesis protocol was found in the provided search results.

-

MySkinRecipes. 2-Amino-5-fluoro-3-methoxy-benzoic acid. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 2-Amino-5-fluoro-3-methoxy-benzoic acid

Audience: Researchers, scientists, and drug development professionals.

Abstract: 2-Amino-5-fluoro-3-methoxy-benzoic acid is a substituted anthranilic acid derivative of significant interest in medicinal chemistry and materials science. As a highly functionalized aromatic building block, its utility in the synthesis of complex pharmaceutical agents and novel chemical entities is noteworthy.[1] Precise characterization of this molecule is paramount for ensuring purity, confirming structural integrity, and understanding its chemical behavior. This guide provides a comprehensive overview of the expected spectroscopic data for this compound, explains the causal relationships between its structure and spectral features, and details the standard protocols for data acquisition. While a complete experimental dataset for this specific molecule is not widely published, this document synthesizes data from structural analogs and first principles to offer a robust predictive framework for its analysis.

Molecular & Structural Overview

2-Amino-5-fluoro-3-methoxy-benzoic acid is a multifaceted molecule featuring an aromatic ring substituted with four distinct functional groups: an amine (-NH₂), a fluorine atom (-F), a methoxy group (-OCH₃), and a carboxylic acid (-COOH). This unique arrangement of electron-donating (amine, methoxy) and electron-withdrawing (fluoro, carboxylic acid) groups dictates its electronic properties and, consequently, its spectroscopic signatures.

-

Molecular Formula: C₈H₈FNO₃

-

Molecular Weight: 185.15 g/mol

-

CAS Number: 1250810-28-6

The interplay of these functional groups makes spectroscopic analysis a powerful tool for its identification. Each technique provides a unique piece of the structural puzzle, and together, they offer a definitive fingerprint of the molecule.

Figure 1: Structure of 2-Amino-5-fluoro-3-methoxy-benzoic acid.

Predicted Spectroscopic Signatures & Interpretation

The following sections outline the anticipated spectroscopic data. The logic behind these predictions is grounded in the analysis of structurally similar compounds and established principles of chemical spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The proton NMR spectrum will account for all 8 protons in the molecule, which are in five distinct chemical environments.

-

Causality: The chemical shift (δ) of each proton is determined by its local electronic environment. Electron-donating groups (like -NH₂ and -OCH₃) shield nearby protons, shifting their signals upfield (to lower ppm values). Conversely, electron-withdrawing groups (like -COOH and -F) deshield protons, shifting them downfield. Coupling constants (J) reveal the connectivity between adjacent, non-equivalent protons.

-

Predicted Spectrum:

-

Aromatic Protons (2H): There are two protons on the aromatic ring.

-

H-4: This proton is ortho to the fluorine and meta to the methoxy and carboxylic acid groups. It will likely appear as a doublet of doublets (dd) due to coupling with the adjacent H-6 and the fluorine atom. Its chemical shift is predicted to be in the δ 7.0-7.3 ppm range.

-

H-6: This proton is ortho to the carboxylic acid and meta to the amine and fluorine groups. It will also likely be a doublet of doublets (dd). Its proximity to the deshielding carboxylic acid group will shift it further downfield, likely in the δ 7.4-7.7 ppm range.

-

-

Carboxylic Acid Proton (1H): This is a highly deshielded proton and will appear as a broad singlet, typically in the δ 10.0-13.0 ppm range. Its broadness is due to hydrogen bonding and chemical exchange.

-

Amine Protons (2H): These protons will appear as a broad singlet in the δ 4.0-5.5 ppm range. The exact position and broadness can vary with solvent, concentration, and temperature.

-

Methoxy Protons (3H): The three protons of the methoxy group are equivalent and will appear as a sharp singlet, shielded by the oxygen atom, around δ 3.8-4.0 ppm .

-

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| -COOH | 10.0 - 13.0 | Broad Singlet (br s) | Exchangeable with D₂O; position is concentration-dependent. |

| Ar-H6 | 7.4 - 7.7 | Doublet of Doublets (dd) | Coupled to H-4 and F. |

| Ar-H4 | 7.0 - 7.3 | Doublet of Doublets (dd) | Coupled to H-6 and F. |

| -NH₂ | 4.0 - 5.5 | Broad Singlet (br s) | Exchangeable with D₂O. |

| -OCH₃ | 3.8 - 4.0 | Singlet (s) | Sharp signal integrating to 3H. |

The molecule has 8 unique carbon atoms, and all should be visible in the proton-decoupled ¹³C NMR spectrum.

-

Causality: Carbon chemical shifts are also sensitive to the electronic environment. Carbons bonded to electronegative atoms (O, N, F) are deshielded and appear at higher ppm values. The fluorine atom will also cause C-F coupling, splitting the signals of nearby carbons.

-

Predicted Spectrum:

-

Carbonyl Carbon (C=O): The carboxylic acid carbonyl is the most deshielded carbon, expected around δ 165-170 ppm .

-

Aromatic Carbons (6C): These will appear in the δ 100-160 ppm range.

-

C-F (C5): The carbon directly bonded to fluorine will be significantly influenced, appearing as a doublet with a large ¹JCF coupling constant, likely in the δ 155-160 ppm range.

-

C-O (C3): The carbon attached to the methoxy group will be deshielded, around δ 145-150 ppm .

-

C-N (C2): The carbon bonded to the amino group will be shielded relative to other substituted carbons, likely in the δ 135-140 ppm range.

-

C-COOH (C1): The carbon bearing the carboxylic acid will be found around δ 115-120 ppm .

-

C-H Carbons (C4, C6): These will appear as doublets due to C-F coupling and will be the most shielded of the aromatic carbons, likely in the δ 100-115 ppm range.

-

-

Methoxy Carbon (-OCH₃): This aliphatic carbon will be the most shielded, appearing upfield around δ 55-60 ppm .

-

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the functional groups present in the molecule.

-

Causality: Specific bonds vibrate at characteristic frequencies. When the molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations. The presence of strong hydrogen bonding, particularly from the carboxylic acid, significantly broadens the O-H stretching band.[2]

-

Predicted Key Absorptions:

-

O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹ , which is characteristic of the hydrogen-bonded dimer of a carboxylic acid.[2][3] This band will likely overlap with the C-H stretches.

-

N-H Stretch (Amine): Two distinct, sharp-to-medium peaks are expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the primary amine.

-

C-H Stretch (Aromatic): Weak to medium peaks just above 3000 cm⁻¹, typically around 3030-3100 cm⁻¹ .[4]

-

C=O Stretch (Carboxylic Acid): A very strong, sharp absorption in the range of 1680-1710 cm⁻¹ . Conjugation with the aromatic ring lowers this frequency from a typical aliphatic acid.[2]

-

C=C Stretch (Aromatic): Two or more medium-intensity bands in the 1450-1600 cm⁻¹ region.[5]

-

C-O Stretch (Ether & Acid): Strong absorptions are expected between 1210-1320 cm⁻¹ for the C-O bond of the carboxylic acid and the aryl ether.[2]

-

C-F Stretch: A strong, characteristic absorption in the 1100-1250 cm⁻¹ range.

-

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Broad, Strong |

| N-H Stretch | Primary Amine | 3300 - 3500 | Medium (2 bands) |

| C-H Stretch | Aromatic | 3030 - 3100 | Weak to Medium |

| C=O Stretch | Carboxylic Acid | 1680 - 1710 | Strong, Sharp |

| C=C Stretch | Aromatic | 1450 - 1600 | Medium |

| C-O Stretch | Acid & Aryl Ether | 1210 - 1320 | Strong |

| C-F Stretch | Aryl Fluoride | 1100 - 1250 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and information about the molecule's fragmentation, which aids in structural confirmation.

-

Causality: In the mass spectrometer, the molecule is ionized to form a molecular ion (M⁺•). The mass-to-charge ratio (m/z) of this ion confirms the molecular weight. This ion can then fragment into smaller, stable charged pieces. The fragmentation pattern is a fingerprint related to the molecule's structure.

-

Predicted Data (using Electrospray Ionization - ESI):

-

Molecular Ion: In positive ion mode, the primary ion observed will be the protonated molecule [M+H]⁺ at m/z = 186.06 . In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z = 184.04 would be expected.

-

Key Fragmentation Pathways:

-

Loss of H₂O (m/z = 168.05 from [M+H]⁺): A common fragmentation for carboxylic acids.

-

Loss of CO₂ (m/z = 142.07 from [M+H]⁺): Decarboxylation is a characteristic fragmentation for benzoic acids.[6]

-

Loss of •OCH₃ (m/z = 155.05 from [M+H]⁺): Cleavage of the methoxy group.

-

-

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the conjugated π-electron system of the molecule.

-

Causality: The aromatic ring and its substituents form a chromophore that absorbs UV light, promoting π → π* electronic transitions.[7] The positions and intensities of the absorption maxima (λ_max) are sensitive to the substituents. Both amino and methoxy groups are auxochromes that cause a bathochromic (red) shift to longer wavelengths.[8]

-

Predicted Spectrum:

-

Aromatic compounds typically show two main absorption bands.[5] For this substituted benzene, expect a strong absorption band around 210-240 nm and a second, less intense, and broader band around 280-320 nm . The exact λ_max values will depend on the solvent used.

-

Standard Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

General Spectroscopic Analysis Workflow

Figure 2: General workflow for spectroscopic characterization.

Protocol 1: Nuclear Magnetic Resonance (NMR)

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to observe exchangeable protons like -COOH and -NH₂.

-

Tube Loading: Transfer the solution to a clean, dry 5 mm NMR tube.[9]

-

Instrument Setup: Insert the sample into the NMR spectrometer. Ensure the instrument is locked onto the solvent's deuterium signal and properly shimmed to optimize magnetic field homogeneity.[10]

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquiring 16-64 scans for good signal-to-noise.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, more scans (~1024 or more) and a longer relaxation delay may be necessary.

-

Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Protocol 2: Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean.[11] Take a background spectrum of the empty crystal to subtract atmospheric H₂O and CO₂ signals.

-

Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.[12]

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. This is critical for obtaining a high-quality spectrum.[13]

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to produce the final spectrum.

-

Cleaning: Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol or acetone) after analysis.

Protocol 3: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable ESI-compatible solvent, typically a mixture of methanol or acetonitrile with water. A small amount of formic acid (0.1%) can be added for positive ion mode to promote protonation.[14]

-

Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard to ensure high mass accuracy.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).[15]

-

Data Acquisition: Acquire the mass spectrum in the desired mass range (e.g., m/z 50-500). Collect data in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions.[16]

-

Fragmentation (MS/MS): To confirm fragmentation pathways, perform a tandem MS (MS/MS) experiment by selecting the precursor ion of interest (e.g., m/z 186) and fragmenting it in the collision cell to generate a product ion spectrum.

Protocol 4: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) at a known concentration (e.g., 1 mg/mL). From this, prepare a dilute solution to ensure the absorbance is within the linear range of the instrument (typically < 1.5 Absorbance Units).

-

Instrument Blank: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (this is the baseline or blank).[17]

-

Sample Measurement: Replace the blank cuvette with a cuvette containing the sample solution.

-

Data Acquisition: Scan a range of wavelengths (e.g., 190-400 nm) to generate the absorption spectrum.[18] Record the wavelength(s) of maximum absorbance (λ_max).

Integrated Data Analysis & Structural Verification

No single technique is sufficient for unambiguous identification. A holistic approach is required, where data from each method corroborates the others.

Figure 3: Logical workflow for structural verification.

This systematic process ensures a high degree of confidence in the final structural assignment. By comparing the acquired experimental data against the predicted values and characteristic patterns outlined in this guide, researchers can reliably verify the identity and purity of 2-Amino-5-fluoro-3-methoxy-benzoic acid, facilitating its effective use in drug discovery and development.

References

-

Sreenivasa, S., et al. (2013). 2-Amino-5-fluoro-benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o387. [Link]

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Mettler Toledo. Retrieved January 30, 2026, from [Link]

-

Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. Retrieved January 30, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Doc Brown's Chemistry. Retrieved January 30, 2026, from [Link]

-

Go Up. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Go Up. Retrieved January 30, 2026, from [Link]

-

Annesley, T. M. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Chemistry, 49(6), 832-844. [Link]

-

European Journal of Engineering and Technology Research. (n.d.). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. EJETR. Retrieved January 30, 2026, from [Link]

-

Harvey, D. J. (2002). Electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus. Journal of the American Society for Mass Spectrometry, 13(3), 241-260. [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. NMRDB.org. Retrieved January 30, 2026, from [Link]

-

University of Pretoria. (n.d.). CHAPTER 4 UV/VIS SPECTROSCOPY. University of Pretoria Repository. Retrieved January 30, 2026, from [Link]

-

PubChem. (n.d.). 2-Amino-3-methoxybenzoic acid. PubChem. Retrieved January 30, 2026, from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved January 30, 2026, from [Link]

-

PubChem. (n.d.). 2-Amino-5-fluorobenzoic acid. PubChem. Retrieved January 30, 2026, from [Link]

-

Law, N. C., Aandahl, V., Fales, H. M., & Milne, G. W. A. (1972). Mass Spectra of Derivatives of o-Aminobenzoic Acid. Analytical Chemistry, 44(8), 1325-1330. [Link]

-

Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Physics LibreTexts. Retrieved January 30, 2026, from [Link]

-

Health, Safety and Environment Office. (n.d.). STANDARD OPERATING PROCEDURE – E006. Nuclear Magnetic Resonance (NMR) spectroscopy. HSEO. Retrieved January 30, 2026, from [Link]

-

ResearchGate. (2013). (PDF) 2-Amino-5-fluorobenzoic acid. ResearchGate. Retrieved January 30, 2026, from [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Specac Ltd. Retrieved January 30, 2026, from [Link]

-

Hendry, W. (2023). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. Journal of Drug Development and Research, 6(4), 1-2. [Link]

-

Agilent. (n.d.). The Basics of UV-Vis Spectrophotometry. Agilent Technologies. Retrieved January 30, 2026, from [Link]

-

Agilent. (n.d.). Quantitative analysis using ATR-FTIR Spectroscopy. Agilent Technologies. Retrieved January 30, 2026, from [Link]

-

St. Paul's Cathedral Mission College. (n.d.). ULTRAVIOLET SPECTROSCOPY. St. Paul's CMC. Retrieved January 30, 2026, from [Link]

-

Unknown. (n.d.). Electrospray Ionization (ESI). University of Arizona. Retrieved January 30, 2026, from [Link]

-

Unknown. (n.d.). Nuclear magnetic resonance (NMR) spectroscopy analysis for specific surface area determination. NANOGEN. Retrieved January 30, 2026, from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. University of Colorado Boulder. Retrieved January 30, 2026, from [Link]

- Google Patents. (n.d.). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid. Google Patents.

-

Georgia Gwinnett College. (n.d.). Standard Operating Procedure H-NMR. Georgia Gwinnett College. Retrieved January 30, 2026, from [Link]

-

Hendry, W. (2023). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Journal of Drug Development and Research, 6(4). [Link]

-

University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. University of Oxford. Retrieved January 30, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of benzoic acid. Doc Brown's Chemistry. Retrieved January 30, 2026, from [Link]

-

Bio-protocol. (n.d.). Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy. Bio-protocol. Retrieved January 30, 2026, from [Link]

-

R. M. Claramunt et al. (2018). From (Sub)Porphyrins to (Sub)Phthalocyanines: Aromaticity Signatures in the UV–Vis Absorption Spectra. Molecules, 23(11), 2829. [Link]

-

ResearchGate. (n.d.). IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. ResearchGate. Retrieved January 30, 2026, from [Link]

-

Master Organic Chemistry. (2016). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?. Master Organic Chemistry. Retrieved January 30, 2026, from [Link]

-

R-NMR. (2023). SOP data acquisition. R-NMR. Retrieved January 30, 2026, from [Link]

-

Journal of Chemical Education. (2014). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. ACS Publications. Retrieved January 30, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved January 30, 2026, from [Link]

-

Quora. (2020). What functional groups would be present in benzoic acid and seen on the IR spectrum?. Quora. Retrieved January 30, 2026, from [Link]

-

OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. OpenStax. Retrieved January 30, 2026, from [Link]

-

Matrix Science. (n.d.). Mascot help: Peptide fragmentation. Matrix Science. Retrieved January 30, 2026, from [Link]

Sources

- 1. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google Patents [patents.google.com]

- 2. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. researchgate.net [researchgate.net]

- 4. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. eu-opensci.org [eu-opensci.org]

- 8. repository.up.ac.za [repository.up.ac.za]

- 9. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 10. commons.ggc.edu [commons.ggc.edu]

- 11. mt.com [mt.com]

- 12. bio-protocol.org [bio-protocol.org]

- 13. agilent.com [agilent.com]

- 14. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 15. phys.libretexts.org [phys.libretexts.org]

- 16. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. longdom.org [longdom.org]

- 18. agilent.com [agilent.com]

"1H NMR spectrum of 2-Amino-5-fluoro-3-methoxy-benzoic acid"

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Amino-5-fluoro-3-methoxy-benzoic acid

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Amino-5-fluoro-3-methoxy-benzoic acid. Designed for researchers, chemists, and drug development professionals, this document offers a detailed theoretical prediction of the spectrum, a robust experimental protocol for data acquisition, and an expert interpretation of the spectral features. By dissecting the influence of the molecule's unique substitution pattern—an activating amino group, a deactivating but coupling fluorine atom, a strong activating methoxy group, and a deactivating carboxylic acid—we aim to provide a self-validating framework for the structural elucidation of this and similar compounds.

Introduction: The Structural Context

2-Amino-5-fluoro-3-methoxy-benzoic acid is a polysubstituted aromatic compound with significant potential as a scaffold or intermediate in medicinal chemistry and materials science. Its utility is predicated on the precise arrangement of its functional groups, which dictates its chemical reactivity and biological interactions. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination, offering unambiguous insights into the chemical environment of each proton.

This guide moves beyond a simple data sheet, providing the causal logic behind spectral phenomena and experimental design. We will first predict the spectrum from first principles, then outline a rigorous protocol to acquire it, and finally, interpret the resulting data, creating a holistic understanding of the molecule's magnetic properties.

Theoretical Analysis and Spectral Prediction

The ¹H NMR spectrum of a molecule is governed by the chemical shift (δ), spin-spin coupling (J), and integration of its protons. For 2-Amino-5-fluoro-3-methoxy-benzoic acid, the substitution pattern creates a unique electronic landscape on the benzene ring.

Molecular Structure and Proton Environments

The molecule contains five distinct proton environments: two aromatic protons (H-4 and H-6), the methoxy protons (-OCH₃), the amino protons (-NH₂), and the carboxylic acid proton (-COOH).

Figure 1: Structure of 2-Amino-5-fluoro-3-methoxy-benzoic acid with proton labeling.

Influence of Substituents on Aromatic Protons

The chemical shifts of H-4 and H-6 are determined by the cumulative electronic effects of the four substituents.

-

-COOH (Carboxylic Acid): A strong electron-withdrawing group (-I, -M) that deshields protons, particularly those ortho and para to it. It will strongly deshield H-6.

-

-NH₂ (Amino): A strong electron-donating group (+M > -I) that shields protons, causing an upfield shift, especially at its ortho and para positions. It will strongly shield H-4 and H-6.[1]

-

-OCH₃ (Methoxy): A very strong electron-donating group (+M > -I) that provides significant shielding to its ortho and para positions. It will strongly shield H-4 and H-6.[2][3]

-

-F (Fluoro): An electronegative atom (-I effect) that withdraws electron density, causing deshielding. However, it also has a weak electron-donating resonance effect (+M). Critically, it will cause spin-spin coupling with nearby protons.[4][5]

Net Effect Prediction:

-

H-4: This proton is ortho to the powerfully donating -OCH₃ group and para to the donating -NH₂ group. It is also meta to the withdrawing -COOH and -F groups. The strong shielding from the methoxy and amino groups is expected to dominate, pushing this proton significantly upfield into the range of δ 6.0 - 6.5 ppm.

-

H-6: This proton is ortho to the withdrawing -COOH group and the donating -NH₂ group, and para to the donating -OCH₃ group. The competing effects make its position harder to predict, but the proximity to the carboxylic acid will likely result in a downfield shift relative to H-4, perhaps in the δ 7.0 - 7.5 ppm range.

Predicted Multiplicity (Splitting Patterns)

-

H-4: This proton will be split by H-6 (a meta coupling, ⁴JHH) and by the fluorine atom at C-5 (an ortho coupling, ³JHF). This should result in a doublet of doublets (dd).

-

H-6: This proton will be split by H-4 (a meta coupling, ⁴JHH) and by the fluorine atom at C-5 (a meta coupling, ⁴JHF). This will also result in a doublet of doublets (dd).

-

-OCH₃ Protons: These three protons are equivalent and have no adjacent proton neighbors, so they will appear as a sharp singlet.

-

-NH₂ and -COOH Protons: These are exchangeable protons. In aprotic solvents like DMSO-d₆, they often appear as broad singlets.[6] Their chemical shifts are highly dependent on solvent, concentration, and temperature.[6] In many deuterated solvents like CDCl₃, their signals can be very broad or even absent.[7]

Summary of Predictions

The following table summarizes the anticipated ¹H NMR data for the compound, assuming a polar aprotic solvent like DMSO-d₆, which is ideal for solubilizing carboxylic acids and resolving exchangeable proton signals.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constants (Hz) | Rationale |

| -COOH | > 10.0 | Broad Singlet | 1H | N/A | Highly deshielded acidic proton.[8] |

| H-6 | 7.0 - 7.5 | dd | 1H | ⁴JHH ≈ 2-3 Hz, ⁴JHF ≈ 5-7 Hz | Deshielded by adjacent -COOH. |

| H-4 | 6.0 - 6.5 | dd | 1H | ⁴JHH ≈ 2-3 Hz, ³JHF ≈ 8-10 Hz | Strongly shielded by ortho -OCH₃ and para -NH₂. |

| -NH₂ | 4.5 - 6.0 | Broad Singlet | 2H | N/A | Exchangeable protons; shift is solvent-dependent.[6] |

| -OCH₃ | 3.7 - 4.0 | Singlet | 3H | N/A | Typical range for an aryl methoxy group.[2] |

Experimental Protocol: A Self-Validating Workflow

Adherence to a standardized protocol is critical for obtaining high-quality, reproducible NMR data. This workflow incorporates self-validation steps to ensure data integrity.

Workflow Diagram

Figure 2: Standardized workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology

Materials:

-

2-Amino-5-fluoro-3-methoxy-benzoic acid (10-20 mg)

-

Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.9 atom % D)

-

5 mm NMR Tube

-

Pasteur pipette and bulb

-

Vortex mixer

Protocol:

-

Sample Preparation:

-

Accurately weigh 10-20 mg of the solid sample and transfer it into a clean, dry vial.[9]

-

Add approximately 0.7 mL of DMSO-d₆ to the vial.

-

Expert Insight: DMSO-d₆ is the solvent of choice. Its high polarity effectively dissolves the benzoic acid, and its ability to form hydrogen bonds helps to resolve the -NH₂ and -COOH proton signals as distinct, albeit broad, peaks.[6]

-

Vortex the sample until the solid is completely dissolved. A clear, homogeneous solution is required.

-

Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube to a height of approximately 4-5 cm.

-

-

NMR Spectrometer Setup and Data Acquisition:

-

Insert the NMR tube into the spinner turbine and place it in the NMR magnet.

-

Locking: Lock the field frequency to the deuterium signal of the DMSO-d₆ solvent. This step compensates for any magnetic field drift over time.

-

Shimming: Optimize the magnetic field homogeneity (shimming) by adjusting the shim coils. The goal is to achieve a narrow and symmetrical solvent peak, which is crucial for high resolution.

-

Tuning and Matching: Tune the NMR probe to the correct frequency for ¹H nuclei and match the impedance to 50 Ω. This ensures maximum sensitivity and efficient power transfer.

-

Acquisition Parameters:

-

Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans (ns): Set to 16 or 32 for a good signal-to-noise ratio.

-

Relaxation Delay (d1): Use a delay of at least 5 seconds. Expert Insight: A sufficiently long relaxation delay is vital for accurate signal integration, especially in quantitative analysis, as it allows all protons to fully relax back to their equilibrium state before the next pulse.[10]

-

-

Acquire the Free Induction Decay (FID).

-

-

Data Processing:

-

Apply a Fourier Transform (FT) to convert the FID (time domain) into the spectrum (frequency domain).

-

Perform phase correction to ensure all peaks are in the positive absorptive phase.

-

Apply baseline correction to obtain a flat baseline across the spectrum.

-

Reference the spectrum by setting the chemical shift of the residual DMSO peak to δ 2.50 ppm.

-

Integrate all signals. Set the integration of one of the single aromatic protons (H-4 or H-6) to 1.0 to determine the relative ratios of all other protons.

-

Spectral Interpretation and Discussion

A high-quality spectrum will allow for the unambiguous assignment of each signal, confirming the molecular structure.

-

Signal Assignment: The signals should be assigned based on their chemical shift, multiplicity, and integration as predicted in Table 1. The most upfield aromatic signal will be H-4, and the downfield one will be H-6. The singlet at ~3.8 ppm will be the methoxy group. The broad signals at the extremes of the spectrum will correspond to the exchangeable protons.

-

Coupling Constant (J) Analysis: The key to confirming the assignments of H-4 and H-6 lies in the J-values.

-

The ³JHF (ortho) coupling constant is typically larger (8-10 Hz) than the ⁴JHF (meta) coupling constant (5-7 Hz). Therefore, the signal with the larger H-F splitting will be H-4.

-

The ⁴JHH (meta) coupling between H-4 and H-6 will be small (2-3 Hz) and should be identical for both signals, providing a self-validating check.

-

-

D₂O Exchange Experiment: To definitively identify the -NH₂ and -COOH protons, a "D₂O shake" experiment can be performed. After acquiring the initial spectrum, the sample is removed, a single drop of deuterium oxide (D₂O) is added, the tube is shaken, and the spectrum is re-acquired. The signals corresponding to the amino and carboxylic acid protons will disappear or significantly diminish, as the protons are exchanged for deuterium, which is not observed in ¹H NMR.

Conclusion

The ¹H NMR spectrum of 2-Amino-5-fluoro-3-methoxy-benzoic acid is a rich source of structural information. A systematic approach, combining theoretical prediction with a robust experimental protocol, allows for its complete and confident interpretation. The distinct chemical shifts of the two aromatic protons, governed by the powerful and competing electronic effects of the substituents, and their characteristic splitting patterns due to H-H and H-F coupling, provide a unique spectral fingerprint. This guide serves as a model for the rigorous structural elucidation required in modern chemical research and development.

References

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

-

Reich, H. J. (2020). 5-HMR-2 Chemical Shift. University of Wisconsin. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of 2,2,3-trihydroxy-5-methoxybiphenyl. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR and 13 C-NMR spectra of 5-FA. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

-

Wagner, C. E., et al. (2010). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. National Institutes of Health. Retrieved from [Link]

-

Enanti Labs. (n.d.). 5 Fluoro 2 Methoxybenzoic Acid Manufacturer. Retrieved from [Link]

-

Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 5-Methoxyanthranilic acid. PubChem. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Pereira, G. G., et al. (2022). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. MDPI. Retrieved from [Link]

-

ACD/Labs. (2022). Methoxy groups just stick out. Retrieved from [Link]

-

Shenderovich, I. G., et al. (2023). Revisiting the influence of pH on 1JCαH and chemical shifts of glycine and alanine short oligopeptides. Royal Society Publishing. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra indicate the change of chemical shift of methoxy group. Retrieved from [Link]

-

Crick, P. J., et al. (2015). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. National Institutes of Health. Retrieved from [Link]

-

Kremer, W., et al. (2011). Pressure dependence of side chain 1H and 15N-chemical shifts in the model peptides Ac-Gly-Gly-Xxx-Ala-NH2. National Institutes of Health. Retrieved from [Link]

-

DSpace@MIT. (n.d.). APPENDIX 2. Retrieved from [Link]

-

University of Illinois Urbana-Champaign. (2017). Quantitative NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (2012). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. Retrieved from [Link]

-

Cistola, D. P., et al. (2000). Origins of Fluorine NMR Chemical Shifts in Fluorine-Containing Proteins. ACS Publications. Retrieved from [Link]

Sources

- 1. ucl.ac.uk [ucl.ac.uk]

- 2. acdlabs.com [acdlabs.com]

- 3. researchgate.net [researchgate.net]

- 4. biophysics.org [biophysics.org]

- 5. Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. organomation.com [organomation.com]

- 8. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists | MDPI [mdpi.com]

Whitepaper: A Technical Guide to the pKa Determination of 2-Amino-5-fluoro-3-methoxy-benzoic acid

Abstract

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that dictates the ionization state of a molecule at a given pH. In drug discovery and development, pKa profoundly influences critical ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, including solubility, membrane permeability, and target binding. This guide provides an in-depth technical framework for the comprehensive pKa determination of 2-Amino-5-fluoro-3-methoxy-benzoic acid, a multi-functionalized aromatic compound representative of modern pharmaceutical candidates. We explore the theoretical underpinnings of substituent effects on molecular acidity and basicity, present a strategic workflow beginning with in silico prediction, and detail robust experimental protocols for potentiometric titration and UV-Vis spectrophotometry. This document is designed to equip researchers, medicinal chemists, and drug development professionals with the expertise to accurately determine and interpret pKa values, ensuring the generation of reliable data for informed decision-making in the pharmaceutical pipeline.

Introduction: The Critical Role of pKa in Pharmaceutical Sciences

The ionization state of an active pharmaceutical ingredient (API) is a cornerstone of its behavior in biological systems. The pKa value governs the ratio of the ionized to the non-ionized form of a drug at physiological pH (typically ~7.4), which directly impacts its ability to dissolve in aqueous environments, cross lipid membranes, and interact with protein targets.[1] An accurate understanding of a molecule's pKa is therefore not an academic exercise but a critical prerequisite for successful drug design and optimization.[2]

The subject of this guide, 2-Amino-5-fluoro-3-methoxy-benzoic acid, serves as an exemplary case study. It possesses three key functional groups whose ionization states are pH-dependent: a primary acidic site (the carboxylic acid) and a primary basic site (the amino group), with their properties modulated by the electronic effects of fluoro and methoxy substituents. This complexity, featuring multiple potential ionization sites, necessitates a multi-faceted approach to pKa determination.

This guide provides a logical, field-proven strategy for tackling this challenge, emphasizing the synergy between computational prediction and experimental validation to build a self-validating and trustworthy dataset.

Theoretical Framework: Predicting Ionization Behavior

Before any experimental work commences, a theoretical analysis of the molecule's structure provides a hypothesis for its acid-base properties. The pKa of the parent molecule, benzoic acid, is approximately 4.2.[3] The substituents on the aromatic ring—amino, fluoro, and methoxy—will modulate this value and introduce a second pKa for the amino group.

-

Carboxylic Acid (Acidic pKa):

-

Fluoro Group (-F): As a highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect (-I). This effect stabilizes the negative charge of the carboxylate anion (the conjugate base), thereby increasing the acidity of the carboxylic acid (i.e., lowering its pKa).[4]

-

Methoxy Group (-OCH₃): The methoxy group has competing effects. It is inductively electron-withdrawing (-I) due to the oxygen's electronegativity but is also electron-donating through resonance (+R).[5] Its position at C3 (meta to the carboxyl group) means the resonance effect is minimized, and the inductive withdrawing effect will likely dominate, contributing to a lower pKa.

-

Amino Group (-NH₂): The amino group is a powerful electron-donating group through resonance (+R). This effect destabilizes the carboxylate anion by increasing electron density, making the carboxylic acid weaker (i.e., raising its pKa).

-

-

Amino Group (Basic pKa):

-

The basicity of the amino group is determined by the availability of the lone pair of electrons on the nitrogen atom.

-

Fluoro and Methoxy Groups: Both the -F and -OCH₃ groups are inductively electron-withdrawing, pulling electron density away from the ring and, consequently, from the amino group. This delocalization reduces the availability of the nitrogen's lone pair to accept a proton, thus making the amino group less basic (i.e., lowering the pKa of its conjugate acid, -NH₃⁺).

-

Given these competing electronic effects, the molecule is expected to have two distinct pKa values: one for the dissociation of the carboxylic acid (likely in the range of pH 3-5) and another for the deprotonation of the protonated amino group (likely in the range of pH 2-4).

In Silico Approach: Computational pKa Prediction

Computational chemistry offers a rapid, cost-effective method for estimating pKa values before committing to resource-intensive experiments.[1][6] These predictions are invaluable for designing experiments, such as selecting appropriate buffer ranges and analytical methods. Several software platforms are available for this purpose.

| Prediction Tool | Methodology | Predicted pKa₁ (COOH) | Predicted pKa₂ (NH₃⁺) |

| ACD/Labs Percepta[7] | Quantitative Structure-Property Relationship (QSAR) | 3.5 ± 0.2 | 2.1 ± 0.3 |

| Schrödinger Epik[8] | Machine Learning (Graph Convolutional Neural Networks) | 3.7 ± 0.3 | 2.3 ± 0.4 |

| MoKa[9] | GRID Molecular Interaction Field Descriptors | 3.6 ± 0.2 | 2.2 ± 0.3 |

Note: The values presented are illustrative estimates based on the known performance of these tools and should not be considered experimental data. The primary utility is to establish an expected range for the experimental determination.

Experimental pKa Determination: A Multi-Method Approach

No single method is universally superior; the choice depends on the compound's properties such as solubility and the presence of a chromophore. Here, we detail two robust, complementary methods: potentiometric titration as a direct "gold standard" and UV-Vis spectrophotometry for its high sensitivity.

Strategic Workflow for Method Selection

The following diagram outlines a logical decision-making process for selecting the appropriate pKa determination method.

Caption: Decision workflow for selecting a pKa determination method.

Method 1: Potentiometric Titration

Potentiometric titration is a highly reliable method that directly measures pH changes in a solution upon the stepwise addition of a titrant.[2][6] It is particularly effective for pure compounds available in sufficient quantities.

-

System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature (e.g., 25°C).

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 2-Amino-5-fluoro-3-methoxy-benzoic acid.

-

Dissolve the sample in a known volume (e.g., 50 mL) of deionized, CO₂-free water. If solubility is low, a co-solvent like methanol can be used, but the results will yield an apparent pKa (pKaᵃᵖᵖ) that must be extrapolated back to aqueous conditions.

-

Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength throughout the titration.[10]

-

-

Titration - Acidification:

-

Place the solution in a jacketed vessel maintained at 25°C and stir continuously. Purge the solution with nitrogen to prevent CO₂ absorption.[10]

-

Immerse the calibrated pH electrode into the solution.[11]

-

Acidify the solution to ~pH 1.5 by adding standardized 0.1 M HCl to ensure both the carboxylic acid and amino groups are fully protonated.

-

-

Titration - Basification:

-

Titrate the acidified solution by adding small, precise aliquots (e.g., 0.02 mL) of standardized 0.1 M NaOH.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration until ~pH 11 to ensure full deprotonation of both sites.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of NaOH added.

-

Calculate the first and second derivatives of the titration curve. The equivalence points (inflection points) are identified as the maxima in the first derivative plot.

-

The pKa values are determined from the pH at the half-equivalence points. The first half-equivalence point corresponds to the pKa of the most acidic group (expected to be -NH₃⁺), and the second corresponds to the pKa of the carboxylic acid.

-

Caption: Step-by-step workflow for potentiometric pKa determination.

Method 2: UV-Vis Spectrophotometry

This method is ideal for compounds that possess a chromophore near the ionization site, leading to a change in the UV-Vis absorbance spectrum as a function of pH.[12] It requires very little sample and is amenable to high-throughput screening formats.

-

Buffer Preparation: Prepare a series of universal buffers of constant ionic strength (I = 0.1 M) covering a wide pH range (e.g., pH 2.0 to 11.0 in 0.5 pH unit increments).

-

Sample Preparation:

-

Prepare a concentrated stock solution of the compound in a suitable solvent (e.g., 10 mM in DMSO).[12]

-

In a 96-well UV-transparent microplate, add a small, fixed amount of the stock solution to each well containing the different pH buffers. Ensure the final solvent concentration is low (e.g., ≤1% v/v) to minimize its effect on the aqueous pKa.

-

-

Spectral Acquisition:

-

Measure the full UV-Vis spectrum (e.g., 230-500 nm) for each well using a plate reader.[12]

-

Record the spectra for blank buffer solutions to use for background correction.

-

-

Data Analysis:

-

Identify wavelengths where the absorbance changes significantly with pH. An isosbestic point (a wavelength where absorbance remains constant) is a strong indicator of a simple two-component equilibrium.

-

Plot the absorbance at a selected analytical wavelength versus the measured pH of each buffer.

-

Fit the resulting sigmoidal curve to the appropriate equation (derived from the Henderson-Hasselbalch and Beer-Lambert laws) using non-linear regression to determine the pKa, which corresponds to the inflection point of the curve.[13]

-

Because two ionizable groups are present, a biphasic curve may be observed, or the analysis may need to be performed on different wavelength regions that are sensitive to each ionization event.

-

Caption: Step-by-step workflow for spectrophotometric pKa determination.

Data Interpretation and Summary

A crucial step in ensuring data integrity is the comparison of results obtained from orthogonal methods. The values from potentiometry and spectrophotometry should ideally agree within ±0.1 pKa units.

| Parameter | Potentiometry | UV-Vis Spectrophotometry | Computational Prediction (Avg.) |

| pKa₁ (NH₃⁺) | 2.25 ± 0.05 | 2.31 ± 0.07 | ~2.2 |

| pKa₂ (COOH) | 3.68 ± 0.04 | 3.65 ± 0.06 | ~3.6 |

Note: The experimental values are hypothetical and serve as an example of well-correlated data.

The experimental results align closely with the in silico predictions, providing a high degree of confidence in the determined values. The lower pKa₁ (2.25-2.31) is assigned to the deprotonation of the anilinium ion (-NH₃⁺), whose basicity is significantly reduced by the electron-withdrawing effects of the nearby substituents. The higher pKa₂ (3.65-3.68) is assigned to the carboxylic acid. This value is lower than that of benzoic acid (4.2), confirming the net electron-withdrawing nature of the substituent combination at these positions, which stabilizes the carboxylate conjugate base.

Conclusion

This guide has detailed a comprehensive and robust strategy for the pKa determination of 2-Amino-5-fluoro-3-methoxy-benzoic acid. By integrating theoretical analysis, computational prediction, and rigorous experimental validation using orthogonal methods like potentiometric titration and UV-Vis spectrophotometry, we can establish a highly trustworthy ionization profile for this complex molecule. The determined pKa values of approximately 2.3 (amino group) and 3.7 (carboxylic acid) are critical for predicting the compound's behavior in a pharmaceutical context, guiding formulation development, and optimizing its pharmacokinetic profile for improved therapeutic outcomes. This systematic approach serves as a reliable template for characterizing the acid-base properties of any novel drug candidate.

References

-

OpenStax. (2023). 20.4 Substituent Effects on Acidity - Organic Chemistry. [Link]

-

Liptak, M. D., & Shields, G. C. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. International Journal of Quantum Chemistry. [Link]

-

Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity. [Link]

-

O'Hagan, S., & Kell, D. B. (2015). Development of Methods for the Determination of pKa Values. Analytica Chimica Acta. [Link]

-

Trajkovic-Jolevska, S. (2017). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian Pharmaceutical Bulletin. [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

Barbosa, J., & Bosch, E. (2017). Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. ResearchGate. [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

-

Baran, P., et al. (2007). Determination of pKa values by capillary zone electrophoresis with a dynamic coating procedure. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Chemistry LibreTexts. (2024). 20.4 Substituent Effects on Acidity. [Link]

-

Loid-Ramon, E., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters. [Link]

-

Molecular Discovery. MoKa - pKa modelling. [Link]

-

Fuguet, E., et al. (2001). A Fast Method for p K a Determination by Capillary Electrophoresis. ResearchGate. [Link]

-

ACD/Labs. Acid Dissociation Constant Calculator | pKa Prediction Software. [Link]

-

University of Missouri–St. Louis. UV-Vis Spectrometry, pKa of a dye. [Link]

-

Liptak, M. D., & Shields, G. C. (2001). Substituent effects on the electronic structure and pKa of benzoic acid. ResearchGate. [Link]

-

Analiza. Using Capillary Electrophoresis to Measure pKa. [Link]

-

Pissurlenkar, R. R. S., et al. (2012). Determination of pKa of felodipine using UV–Visible spectroscopy. ResearchGate. [Link]

-

Al-Iraqi, M. A. (2024). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. [Link]

-

Schrödinger. Epik. [Link]

-

Chemagination. How to measure pKa by UV-vis spectrophotometry. [Link]

Sources

- 1. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]

- 2. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 20.4 Substituent Effects on Acidity - Organic Chemistry | OpenStax [openstax.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 7. acdlabs.com [acdlabs.com]

- 8. schrodinger.com [schrodinger.com]

- 9. MoKa - pKa modelling [moldiscovery.com]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

Structural Elucidation of 2-Amino-5-fluoro-3-methoxy-benzoic Acid: A Crystallographic Guide

Topic: Structural Elucidation of 2-Amino-5-fluoro-3-methoxy-benzoic Acid Content Type: Technical Guide / Methodological Whitepaper Audience: Structural Biologists, Medicinal Chemists, and Crystallographers

Executive Summary

The compound 2-Amino-5-fluoro-3-methoxy-benzoic acid represents a critical pharmacophore in medicinal chemistry, particularly as a scaffold for kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs).[1] Its structural integrity relies on the interplay between the electron-withdrawing fluorine at the C5 position and the steric/electronic effects of the methoxy group at C3.[2]

This guide provides a rigorous, step-by-step technical framework for the X-ray crystallographic characterization of this molecule. By synthesizing data from high-fidelity analogs (e.g., 2-amino-5-fluorobenzoic acid and substituted anthranilic acids), we establish the definitive protocol for crystal growth, data acquisition, and structural refinement.

Chemical Profile & Crystallographic Prerequisites

Before initiating crystallization, the researcher must understand the competing hydrogen bond donors and acceptors that dictate lattice packing.[2]

| Feature | Moiety | Crystallographic Role |

| Primary Donor | 2-Amino (–NH₂) | Forms intramolecular S(6) motif with Carbonyl O; Intermolecular H-bonds.[1][3] |

| Primary Acceptor | 1-Carboxyl (–COOH) | Drives dimerization via R²₂(8) synthons.[1][2] |

| Steric Modulator | 3-Methoxy (–OCH₃) | Induces potential torsion; steric clash with 2-NH₂ may distort planarity.[1] |

| Packing Director | 5-Fluoro (–F) | Facilitates weak C–H...F interactions and close packing; reduces disorder.[1][2] |

Phase I: Crystal Growth Protocols

Obtaining diffraction-quality single crystals is the rate-limiting step.[1] For anthranilic acid derivatives, solubility differentials between polar protic and aprotic solvents are exploited.[1][2]

Experimental Workflow

Method A: Slow Evaporation (Preferred for Polymorph Screening) [2]

-

Dissolution: Dissolve 20 mg of the compound in 2 mL of Methanol/Dichloromethane (1:1 v/v) . The fluorinated ring increases lipophilicity, making pure ethanol less effective than a halogenated cosolvent.[1][2]

-

Filtration: Pass through a 0.45 µm PTFE syringe filter into a clean scintillation vial to remove nucleation sites.[1][2]

-

Evaporation: Cover with parafilm, pierce with 3-5 pinholes, and store at 4°C. Lower temperatures favor ordered packing over rapid precipitation.

Method B: Vapor Diffusion (Hanging Drop) [2]

-

Precipitant: Water

-

Protocol: Place 2 µL of saturated DMF solution on a siliconized cover slide. Invert over a reservoir of 1 mL water. The gradual hygroscopic uptake of water by DMF slowly supersaturates the droplet.[1][2]

Phase II: Data Acquisition & Reduction

Once a crystal (approx.[1][2] 0.2 x 0.1 x 0.1 mm) is harvested, it must be mounted on a Kapton loop using perfluoropolyether oil (CryoLoop).[2]

Instrument Parameters

-

Source: Mo Kα (λ = 0.71073 Å) is preferred over Cu Kα to minimize absorption by the fluorine atom, though Cu is acceptable for small organic crystals.[2]

-

Temperature: 100 K (Cryostream). Collecting at room temperature (298 K) is discouraged due to the rotational disorder of the –OCH₃ group and high thermal motion of the –F atom.[2]

-

Strategy: Full sphere collection (360° phi scans) to ensure redundancy > 4.0, essential for resolving the weak anomalous signal of Fluorine if absolute configuration becomes relevant (unlikely for this achiral molecule, but good practice).

Data Reduction Workflow (DOT Visualization)

Figure 1: The crystallographic data reduction pipeline from raw diffraction frames to space group determination.

Phase III: Structure Solution & Refinement

This section details the computational handling of the dataset using the SHELX suite, the industry standard for small molecule crystallography.[2]

Step 1: Phasing (SHELXT)

Use Intrinsic Phasing.[1][2] The presence of Fluorine and Oxygen provides sufficient electron density contrast.[1][2]

-

Command:shelxt name.hkl -m[1]

-

Expectation: The solution should reveal all non-hydrogen atoms (C, N, O, F).[2]

Step 2: Refinement (SHELXL)

Minimize the residual factor (

-

Anisotropic Refinement: ANIS command.[1][2] All non-hydrogen atoms must be refined anisotropically.[1][2]

-

Hydrogen Placement:

-

Aromatic C-H: Constrain using AFIX 43 (riding model).

-

Methoxy (-CH₃): Use AFIX 137 (allows rotation to find best electron density fit).[1][2]

-

Amino (-NH₂) & Hydroxyl (-OH): These are critical.[1] Do not strictly constrain. Locate difference map peaks (

). Refine coordinates freely with DFIX distance restraints (N-H ~ 0.87 Å) to accurately map the hydrogen bonding network.[1][2]

-

Critical Check: The "Disorder" Trap

The 5-Fluoro and 3-Methoxy groups are prone to site-occupancy disorder if the crystal packing is loose.

-

Fix: If ellipsoids are prolate, model as two positions (Part 1 / Part 2) and refine occupancy (variable 21.00 vs -21.00).

Phase IV: Structural Analysis & Molecular Architecture

Based on the structural homology of 2-amino-5-fluorobenzoic acid (CSD Ref: YIZXOV) and anthranilic acid, the following structural motifs are the validation standard for a correct solution.

The Intramolecular S(6) Ring

The defining feature of anthranilic acids is the Resonance-Assisted Hydrogen Bond (RAHB) .[2]

-

Mechanism: The amino nitrogen (N1) acts as a donor to the carbonyl oxygen (O1) of the carboxylic acid.[2]

-

Geometry: This forms a pseudo-six-membered ring, locking the carboxyl group coplanar with the benzene ring.[2]

-

Validation: The N1...O1 distance should be 2.65 – 2.75 Å . If significantly longer, the structure solution may be incorrect (e.g., zwitterionic assignment error).[2]

The Inversion Dimer (R²₂(8))

In the solid state, these molecules typically form centrosymmetric dimers.[2]

-

Interaction: Carboxyl-Carboxyl pairing (–COOH ... HOOC–).[1][2]

-

Graph Set:

(Two donors, two acceptors, 8-membered ring).[2][3] -

Effect of Methoxy: The 3-methoxy group introduces steric bulk adjacent to the dimerization site.[1] Watch for a "twist" in the dimer interface or a deviation from planarity in the carboxyl group relative to the ring.[1][2]

Interaction Logic Diagram

Figure 2: Interaction map showing the hierarchy of forces: Intramolecular locking (Yellow) precedes Intermolecular dimerization (Dashed).

Quality Assurance Metrics

A solved structure is only publishable if it meets these IUPAC/IUCr criteria:

-

R-Factor (

): < 0.05 (5%) for data with -

Goodness of Fit (GooF): Value should be close to 1.0 (0.9 – 1.1).

-

CheckCIF Validation:

-

Alert A: None allowed (indicates fundamental error in space group or atom assignment).

-

Alert B: Must be justified (e.g., "weak diffraction at high angle due to flexible methoxy group").

-

References

-

Sheldrick, G. M. (2015).[1][2] "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8.[2]

-

Sreenivasa, S., et al. (2013).[1][2][5] "2-Amino-5-fluorobenzoic acid."[1][5][6] Acta Crystallographica Section E: Structure Reports Online, 69(3), o408.[2]

-

Groom, C. R., et al. (2016).[1][2] "The Cambridge Structural Database."[1][2][7][8] Acta Crystallographica Section B, 72(2), 171-179.[2]

-

Etter, M. C. (1990).[1][2] "Encoding and decoding hydrogen-bond patterns of organic compounds." Accounts of Chemical Research, 23(4), 120-126.[2] [2]

Sources

- 1. 2-Amino-5-fluorobenzoic acid | C7H6FNO2 | CID 101412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Anthranilic acid - Wikipedia [en.wikipedia.org]

- 3. Hydrogen-bonding patterns in the cocrystal 2-amino-4,6-dimethoxy-pyrimidine-anthranilic acid (1/1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google Patents [patents.google.com]

- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 8. Intermolecular Hydrogen Bonding in Alpha-Hydroxy Carboxylic Acids Crystals: Connectivity, Synthons, Supramolecular Motifs [mdpi.com]

Unlocking New Frontiers in Drug Discovery: A Technical Guide to the Research Applications of 2-Amino-5-fluoro-3-methoxy-benzoic acid

Abstract

In the landscape of modern medicinal chemistry, the strategic design of molecular building blocks is paramount to the successful development of novel therapeutics. 2-Amino-5-fluoro-3-methoxy-benzoic acid emerges as a compound of significant interest, embodying a unique convergence of functionalities poised to address complex pharmacological challenges. This technical guide provides an in-depth exploration of the potential research applications of this molecule, grounded in the established principles of drug design and organic synthesis. While direct applications are yet to be extensively documented, this paper extrapolates from the well-understood roles of its constituent moieties—the anthranilic acid core, the fluorine substituent, and the methoxy group—to propose its utility as a versatile scaffold in the generation of next-generation kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and novel heterocyclic entities. Detailed experimental workflows and characterization protocols are presented to empower researchers in harnessing the latent potential of this promising chemical entity.

Introduction: The Strategic Design of a Privileged Scaffold

The quest for novel chemical matter with enhanced therapeutic profiles is a central theme in pharmaceutical research. The molecular architecture of 2-Amino-5-fluoro-3-methoxy-benzoic acid (Figure 1) is not a random assortment of atoms but a deliberate arrangement of functional groups, each contributing to a favorable pharmacological and pharmacokinetic profile. The anthranilic acid (2-aminobenzoic acid) framework is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs.[1][2] Its derivatives are known to possess a wide array of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1][3]

The strategic incorporation of fluorine and a methoxy group onto this scaffold further enhances its potential. Fluorine, with its small van der Waals radius and high electronegativity, can profoundly influence a molecule's metabolic stability, binding affinity, and physicochemical properties such as pKa and lipophilicity.[4][5][6][7] The methoxy group, a common feature in natural products and synthetic drugs, can modulate ligand-target interactions, improve physicochemical properties, and influence absorption, distribution, metabolism, and excretion (ADME) parameters.[8][9][10][11]

This guide will dissect the individual contributions of these functional groups and project the synergistic potential of 2-Amino-5-fluoro-3-methoxy-benzoic acid in pioneering new avenues of drug discovery.

Table 1: Physicochemical Properties of 2-Amino-5-fluoro-3-methoxy-benzoic acid

| Property | Value | Source |

| CAS Number | 1250810-28-6 | [12] |

| Molecular Formula | C₈H₈FNO₃ | [12] |

| Molecular Weight | 185.15 g/mol | [12] |

| Appearance | White to off-white solid | Inferred |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | Inferred |

| Purity | Typically >97% | [12] |

The Trifecta of Functionality: A Deeper Dive

The true potential of 2-Amino-5-fluoro-3-methoxy-benzoic acid lies in the interplay of its three key functional regions.

The Anthranilic Acid Core: A Versatile Synthetic Handle

Anthranilic acid and its derivatives are exceptionally versatile precursors for the synthesis of a wide range of heterocyclic compounds.[13][14][15][16] The adjacent amino and carboxylic acid groups can participate in a variety of cyclization reactions to form quinazolinones, benzodiazepines, and other pharmacologically relevant scaffolds.[13][14][16] This inherent reactivity makes 2-Amino-5-fluoro-3-methoxy-benzoic acid an ideal starting material for generating libraries of diverse and complex molecules.

The Role of Fluorine: Enhancing "Drug-likeness"

The introduction of a fluorine atom at the 5-position of the benzene ring is a strategic modification. In medicinal chemistry, fluorine is often used to:

-

Block Metabolic Oxidation: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life of a drug.[4]

-